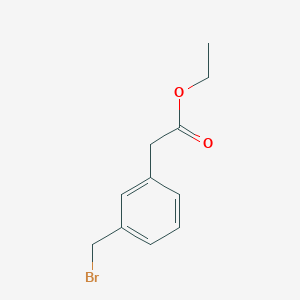

Ethyl 2-(3-(bromomethyl)phenyl)acetate

Description

Significance of Phenylacetate (B1230308) Scaffolds in Chemical Synthesis

The phenylacetate scaffold, characterized by a phenyl group attached to an acetic acid moiety, is a fundamental building block in the synthesis of a wide array of more complex molecules. Phenylacetic acid (PAA) and its esters are precursors in the production of pharmaceuticals such as penicillin G and diclofenac. wikipedia.org In the course of ongoing research, various substituted benzyloxyphenylacetic acids have been prepared and studied for their potential biological activities, highlighting the critical role of the methylene (B1212753) spacer between the aromatic core and the acidic function. nih.gov

Beyond pharmaceuticals, phenylacetic acid is used in the perfume industry due to its honey-like odor. wikipedia.org It is also a naturally occurring plant hormone (auxin), primarily found in fruits, and is produced by various organisms, including as a catabolite of phenylalanine in humans. wikipedia.org The development of enzymatic cascades to efficiently convert L-phenylalanine into phenylacetic acid demonstrates the ongoing effort to create green and sustainable synthesis methods for these valuable compounds. nih.gov Phenylacetate derivatives have also been investigated for a range of biological activities, including hypnotic properties. researchgate.net

Role of Halogenated Benzylic Systems in Organic Transformations

A halogenated benzylic system refers to an aromatic compound where a halogen atom is attached to the carbon atom immediately adjacent to the aromatic ring (the benzylic position). numberanalytics.com This structural feature imparts high reactivity, making these compounds crucial intermediates in organic synthesis. numberanalytics.comucalgary.ca

The enhanced reactivity of the benzylic position is attributed to the resonance stabilization of intermediates such as benzylic radicals, carbocations, or carbanions. ucalgary.cachemistrysteps.com The proximity of the aromatic ring's pi system allows for the delocalization of charge or the unpaired electron, making the formation of these intermediates more favorable compared to their non-benzylic counterparts. chemistrysteps.com Consequently, benzylic halides readily participate in nucleophilic substitution reactions (both SN1 and SN2), even with weak nucleophiles, and elimination reactions. ucalgary.cachemistrysteps.com

Benzylic halogenation, particularly bromination, is a key synthetic transformation used to introduce a functional group that can be easily converted into other groups. numberanalytics.comresearchgate.net This reaction often proceeds via a free radical mechanism, commonly employing reagents like N-Bromosuccinimide (NBS) to achieve selective bromination at the benzylic position. chemistrysteps.com The resulting benzylic halides are valuable synthons for producing fine chemicals, agrochemicals, and pharmaceuticals. researchgate.net

Overview of the Chemical Compound's Research Context

Ethyl 2-(3-(bromomethyl)phenyl)acetate is a brominated aromatic ester that combines the features of both a phenylacetate scaffold and a halogenated benzylic system. Its structure consists of an ethyl acetate (B1210297) group linked to a phenyl ring which is substituted with a bromomethyl group at the meta-position. This specific arrangement of functional groups makes it a highly versatile intermediate in organic synthesis.

The primary research interest in this compound stems from its utility as a building block for constructing more complex organic molecules. The presence of the reactive benzylic bromine atom allows for facile nucleophilic substitution reactions, enabling the introduction of various functionalized aromatic moieties into a target structure. This reactivity makes the compound a valuable precursor in the synthesis of pharmaceuticals and agrochemicals. Due to its potential to act as a prodrug by forming covalent bonds with biological targets like enzymes or receptors, it has also garnered interest in medicinal chemistry for the development of new therapeutic agents. smolecule.com

Chemical Identity of this compound

| Identifier | Value |

| CAS Number | 140215-42-5 |

| Molecular Formula | C₁₁H₁₃BrO₂ |

| Molecular Weight | 257.12 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CCOC(=O)CC1=CC(=CC=C1)CBr |

| InChI Key | VZARWHJHIUIKHF-UHFFFAOYSA-N |

Synthetic Routes to this compound: A Detailed Examination

This compound is a valuable chemical intermediate, the synthesis of which can be approached through several strategic pathways. The primary methods for its preparation involve the introduction of the bromoethyl group onto a pre-existing phenylacetate structure or, alternatively, the formation of the ethyl acetate moiety after the bromination step. This article explores the key synthetic methodologies, focusing on direct bromination and esterification routes.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[3-(bromomethyl)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-2-14-11(13)7-9-4-3-5-10(6-9)8-12/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZARWHJHIUIKHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=CC=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441821 | |

| Record name | ethyl (3-bromomethylphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140215-42-5 | |

| Record name | ethyl (3-bromomethylphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Advanced Chemical Transformations of Ethyl 2 3 Bromomethyl Phenyl Acetate

Nucleophilic Substitution Reactions at the Benzylic Bromide

The carbon-bromine bond at the benzylic position of ethyl 2-(3-(bromomethyl)phenyl)acetate is the primary site of its reactivity. Benzylic halides are known to be highly reactive in nucleophilic substitution reactions. ucalgary.calibretexts.org This heightened reactivity is due to the ability of the adjacent benzene (B151609) ring to stabilize the transition states of both SN1 and SN2 reactions. libretexts.orgstackexchange.com

In an SN1 pathway, the departure of the bromide ion generates a secondary benzylic carbocation. This carbocation is significantly stabilized by resonance, with the positive charge delocalized into the aromatic pi system. libretexts.orgquora.com Although it is a primary halide, its benzylic nature allows it to undergo SN1 reactions, especially with weak nucleophiles. libretexts.orgstackexchange.com For SN2 reactions, which are favored by strong nucleophiles, the transition state is also stabilized by the adjacent phenyl ring. ucalgary.cayoutube.com Primary benzylic halides like this compound typically react readily via an SN2 pathway. ucalgary.ca

The general scheme for nucleophilic substitution is as follows:

Reactant: this compound

Nucleophile (Nu⁻): A species with a lone pair of electrons (e.g., RO⁻, CN⁻, N₃⁻)

Product: Ethyl 2-(3-(nucleophilomethyl)phenyl)acetate

Leaving Group: Bromide ion (Br⁻)

| Reaction Type | Nucleophile Strength | Substrate | Mechanism | Intermediate |

| SN1 | Weak | Primary Benzylic | Stepwise | Resonance-stabilized carbocation |

| SN2 | Strong | Primary Benzylic | Concerted | Pentacoordinate transition state |

Formation of Ether Derivatives (e.g., Methoxymethylation)

A key application of the nucleophilic substitution reactivity of this compound is the formation of ether derivatives. This is typically achieved by reacting the benzylic bromide with an alkoxide nucleophile, such as sodium methoxide (B1231860), in a Williamson ether synthesis.

For instance, methoxymethylation, the introduction of a methoxymethyl (CH₃OCH₂-) group, can be accomplished by reacting the compound with sodium methoxide. While direct methoxymethylation often involves reagents like methoxymethyl chloride (MOM-Cl), the synthesis of a methoxy-substituted derivative from this compound proceeds via a standard SN2 reaction with the methoxide ion. researchgate.netzenodo.org

Reaction Scheme:

Starting Material: this compound

Reagent: Sodium Methoxide (NaOCH₃)

Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Product: Ethyl 2-(3-(methoxymethyl)phenyl)acetate

This reaction transforms the reactive benzylic halide into a more stable ether linkage, which can be a crucial step in the synthesis of more complex target molecules where the lability of the bromide is not desired in subsequent steps.

Applications as a Key Synthetic Intermediate and Building Block

The dual functionality of this compound makes it an exceptionally useful building block in synthetic organic chemistry. smolecule.com It provides a scaffold containing a phenylacetic acid ethyl ester moiety, a common structural motif in pharmaceuticals, coupled with a versatile reactive handle—the bromomethyl group—for introducing further complexity.

Construction of Complex Organic Architectures

This compound serves as a cornerstone for building elaborate molecular frameworks. The benzylic bromide allows for C-C bond formation through reactions with various carbon nucleophiles, such as organometallic reagents or enolates. For example, it can be used in coupling reactions to link the phenylacetate (B1230308) core to other molecular fragments, leading to the synthesis of larger, polyfunctional systems.

One illustrative application is in the synthesis of bibenzyl derivatives through reductive dimerization, where two molecules are coupled at the benzylic position. kobe-u.ac.jp More broadly, the bromide can be displaced by a wide range of nucleophiles to attach side chains or linkers, which is a common strategy in medicinal chemistry for creating libraries of compounds for biological screening. The ester group can also be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used in further coupling reactions. smolecule.com

Multi-Component Reactions and Cascade Processes

The reactivity of the benzylic bromide makes this compound a suitable candidate for initiating cascade or multi-component reactions (MCRs). nih.gov In a cascade process, the initial nucleophilic substitution at the benzylic position can generate a new functional group that triggers subsequent intramolecular reactions. For example, substitution with a nucleophile containing a latent reactive site can set the stage for a cyclization event.

A potential application is in a one-pot nucleophilic substitution followed by a cycloaddition. For instance, reaction with sodium azide (B81097) (NaN₃) would convert the benzylic bromide into a benzylic azide. nih.gov This intermediate can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click reaction" with a terminal alkyne in the same pot, rapidly assembling a triazole-containing structure. nih.gov Such processes are highly efficient, reducing the number of separate synthetic and purification steps required. nih.gov

| Reaction Class | Description | Potential Application with this compound |

| Cascade Reaction | A series of intramolecular reactions triggered by a single event. nih.gov | Initial substitution followed by an intramolecular cyclization. |

| Multi-Component Reaction | Three or more reactants combine in a single operation to form a product. nih.govnih.gov | One-pot synthesis involving the bromide, a nucleophile, and a third component for a subsequent reaction (e.g., azide formation followed by cycloaddition). |

Heterocyclic Ring Formation Strategies

The compound is a valuable precursor for the synthesis of various heterocyclic systems, which are core structures in many pharmaceuticals and biologically active compounds. The benzylic bromide can act as an electrophilic partner in cyclization reactions to form rings.

Synthesis of Pyrazole (B372694) Derivatives

Pyrazoles are a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms that exhibit a wide range of pharmacological activities. nih.gov this compound can be utilized in multi-step strategies to construct substituted pyrazoles.

A feasible synthetic route involves the reaction of the benzylic bromide with a suitable pyrazole core or a precursor. For example, one could perform an N-alkylation of a pre-formed pyrazole ring with this compound in the presence of a base.

Alternatively, a de novo synthesis of the pyrazole ring can be envisioned. A common method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). nih.govresearchgate.net A strategy employing this compound could involve its reaction with a reagent that can be elaborated into a 1,3-dicarbonyl equivalent. For instance, reaction with the anion of ethyl acetoacetate (B1235776) would yield a 1,3-ketoester. Subsequent reaction of this intermediate with hydrazine hydrate (B1144303) would lead to cyclization and the formation of a pyrazole ring bearing the phenylacetate substituent. nih.govbibliomed.org

Proposed Synthetic Pathway to a Pyrazole Derivative:

Alkylation: this compound reacts with the sodium salt of ethyl acetoacetate.

Intermediate Formation: This step forms ethyl 2-acetyl-4-(3-(2-ethoxy-2-oxoethyl)phenyl)butanoate.

Cyclocondensation: The resulting 1,3-dicarbonyl intermediate is treated with hydrazine hydrate (H₂NNH₂·H₂O).

Product: This cyclization and dehydration step yields a 1,3,5-substituted pyrazole derivative. nih.gov

Thiophene (B33073) and Pyridine (B92270) Ring Annulation

The structure of this compound serves as a foundation for the construction of fused or substituted thiophene and pyridine rings, which are core structures in many pharmaceutically active compounds.

Thiophene Synthesis: Common methods for thiophene synthesis, such as the Fiesselmann or Gewald reactions, can be adapted for use with derivatives of the title compound. derpharmachemica.comorganic-chemistry.org A plausible pathway involves the reaction of this compound with a sulfur-containing nucleophile, such as a thioglycolic acid ester, in the presence of a base. The initial S-alkylation at the benzylic position, followed by an intramolecular condensation and subsequent aromatization, would yield a substituted thiophene. For example, the reaction with ethyl thioglycolate could lead to an intermediate that, upon Dieckmann condensation or a similar cyclization strategy, forms a thieno[3,2-c]phenyl derivative.

Table 1: Proposed Reagents for Thiophene Synthesis

| Reaction Name | Key Reagents | Potential Product Class |

| Fiesselmann Synthesis | Thioglycolic acid derivatives, Base | 3-Hydroxy-2-thiophenecarboxylic acid derivatives |

| Gewald Reaction | Elemental sulfur, Active methylene (B1212753) nitrile, Base | 2-Aminothiophene derivatives |

| Paal-Knorr Synthesis | Phosphorus pentasulfide (P₄S₁₀) on a 1,4-dicarbonyl precursor | Substituted thiophenes |

Pyridine Synthesis: The synthesis of pyridine rings often involves the condensation of carbonyl compounds with ammonia (B1221849) or amines, as seen in the Hantzsch pyridine synthesis. While direct annulation is not straightforward, this compound can be chemically modified into a suitable precursor. For instance, the bromomethyl group can be oxidized to a formyl group (-CHO), yielding an aldehyde. This new derivative can then participate as a key component in a multi-component reaction with a β-ketoester and an ammonia source to construct the pyridine ring. The resulting product would be a highly substituted phenylpyridine derivative.

Coumarin (B35378) Derivative Formation

Coumarins, a class of benzopyrone compounds, are prevalent in medicinal chemistry. nih.gov Their synthesis can be achieved through various condensation reactions, notably the Perkin or Knoevenagel condensations. nih.govquizlet.com The phenylacetic acid scaffold is a known precursor for 3-arylcoumarins. nih.gov

To utilize this compound for coumarin synthesis, the ester is first hydrolyzed to its corresponding carboxylic acid, 3-(bromomethyl)phenylacetic acid. This intermediate can then undergo a Perkin-type condensation with a substituted salicylaldehyde. The reaction, typically carried out in the presence of a base like triethylamine (B128534) and acetic anhydride, involves the formation of a mixed anhydride, which then condenses with the phenolic hydroxyl group and cyclizes to form the coumarin ring system. This method provides access to 3-phenylcoumarin (B1362560) derivatives where the phenyl ring is further functionalized with the reactive bromomethyl group, allowing for subsequent modifications.

Table 2: Reaction Scheme for Coumarin Formation

| Step | Starting Material | Reagents | Intermediate/Product |

| 1. Hydrolysis | This compound | NaOH(aq), then H₃O⁺ | 3-(Bromomethyl)phenylacetic acid |

| 2. Condensation | 3-(Bromomethyl)phenylacetic acid + Salicylaldehyde | Acetic Anhydride, Triethylamine | 3-(3-(Bromomethyl)phenyl)-2H-chromen-2-one |

Isoxazole (B147169) Synthesis

Isoxazoles are five-membered heterocyclic compounds with adjacent nitrogen and oxygen atoms that feature prominently in numerous bioactive molecules. nih.govnih.gov A primary route to their synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene. nanobioletters.com

The benzylic bromide of this compound can be exploited to generate a key precursor for isoxazole synthesis. One established method involves the reaction of the bromide with an aldoxime in the presence of a base. The resulting O-benzyl oxime intermediate can then undergo intramolecular cyclization, often promoted by an oxidizing agent, to form the isoxazole ring.

Alternatively, a multi-component reaction can be employed. The reaction between an aldoxime, propargyl bromide, and a chlorinating agent like N-chlorosuccinimide (NCS) in an aqueous medium can produce 3-phenyl-5-(bromomethyl)isoxazoles via a 1,3-dipolar cycloaddition between the in situ-generated nitrile oxide and the alkyne. By analogy, this compound, with its reactive benzylic halide, can be used as an alkylating agent for a suitable precursor that contains the isoxazole-forming components.

Transition Metal-Catalyzed Coupling Reactions (e.g., C-C Bond Formation)

The development of transition-metal-catalyzed cross-coupling reactions has revolutionized organic synthesis, enabling the efficient formation of carbon-carbon bonds. thermofisher.com The bromomethyl group of this compound makes it an excellent electrophilic partner in these transformations, particularly in reactions like the Suzuki, Negishi, or Kumada couplings, which are now being extended to sp³-hybridized carbons. organic-chemistry.orgresearchgate.net

In a typical Suzuki coupling, the benzylic bromide can react with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base to form a new C-C bond. thermofisher.com This reaction effectively replaces the bromine atom with an aryl, heteroaryl, or vinyl group, providing a powerful tool for structural elaboration. Similarly, in a Negishi coupling, an organozinc reagent can be used as the nucleophilic partner. These methods are valued for their high functional group tolerance, allowing the ester moiety of the title compound to remain intact during the coupling process. organic-chemistry.org

Table 3: Examples of Transition Metal-Catalyzed C-C Bond Formation

| Coupling Reaction | Nucleophilic Partner | Catalyst System (Example) | Product Structure |

| Suzuki Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / Base | Ethyl 2-(3-(arylmethyl)phenyl)acetate |

| Negishi Coupling | Organozinc Halide (R-ZnX) | PdCl₂(dppf) | Ethyl 2-(3-(alkylmethyl)phenyl)acetate |

| Kumada Coupling | Grignard Reagent (R-MgBr) | NiCl₂(dppe) | Ethyl 2-(3-(alkylmethyl)phenyl)acetate |

Click Chemistry Applications (e.g., Triazole Formation via Azide/Alkyne Cycloaddition)

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups, with the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) being the most prominent example. organic-chemistry.orgbeilstein-journals.org This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.

The utility of this compound in click chemistry begins with its conversion to the corresponding azide. This is readily accomplished through a nucleophilic substitution reaction, where the bromomethyl group is displaced by a sodium azide (NaN₃) salt, typically in a polar aprotic solvent like DMSO or DMF, to yield Ethyl 2-(3-(azidomethyl)phenyl)acetate with high efficiency. chemspider.comrsc.org

This azide intermediate is then ready for the CuAAC reaction. When combined with a terminal alkyne in the presence of a copper(I) source (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate), it undergoes a [3+2] cycloaddition to form a stable 1,2,3-triazole ring. youtube.comnih.gov This modular approach allows for the facile synthesis of a diverse library of triazole-containing compounds by simply varying the alkyne component.

Table 4: Two-Step Synthesis of Triazoles via Click Chemistry

| Step | Description | Reagents | Product |

| 1 | Azide Formation | Sodium Azide (NaN₃), DMSO | Ethyl 2-(3-(azidomethyl)phenyl)acetate |

| 2 | CuAAC Reaction | Terminal Alkyne (R-C≡CH), CuSO₄, Sodium Ascorbate | Ethyl 2-(3-((1-R-1H-1,2,3-triazol-4-yl)methyl)phenyl)acetate |

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Studies

Quantum chemical studies, particularly ab initio methods, provide a fundamental understanding of molecular structure and stability. Investigations into related compounds, such as substituted phenyl acetates, offer valuable insights into the behavior of Ethyl 2-(3-(bromomethyl)phenyl)acetate.

Studies on p-substituted phenyl acetates using Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2) have explored the equilibrium between the Z and E conformers. nih.gov For the parent phenyl acetate (B1210297), the Z conformer is more stable than the E conformer. nih.gov The preference for the Z conformer is influenced by the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups tend to increase the stability of the Z conformer relative to the E form. nih.gov This effect is attributed to the decreased delocalization of the ether oxygen's lone pair electrons to the carbonyl group's antibonding orbital (nO → π*C=O) by electron-withdrawing substituents. nih.gov Given that the (bromomethyl)phenyl group has electron-withdrawing characteristics, it is expected to influence the conformational preference and electronic properties of the ester group in this compound in a similar manner.

| Substituent (X) | Hammett Constant (σ) | ΔE (E-Z) |

|---|---|---|

| OMe | -0.27 | 5.09 |

| Me | -0.17 | 5.21 |

| H | 0.00 | 5.36 |

| Cl | 0.23 | 5.53 |

| CN | 0.66 | 5.90 |

| NO2 | 0.78 | 6.06 |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for predicting the properties of chemical systems. DFT calculations can determine optimized molecular geometries, vibrational frequencies, and electronic properties such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.netnih.gov These calculations are instrumental in understanding molecular reactivity and spectroscopic characteristics. researchgate.net

For related phenyl acetate compounds, DFT studies have been employed to analyze the effects of substituents on reactivity. nih.gov A key finding is that the reactivity of the ester's carbonyl group towards nucleophilic attack is related to the occupancy of the π*C=O antibonding orbital. nih.gov Electron-withdrawing substituents decrease the electron donation from the ether oxygen lone pair to this orbital, which in turn increases the carbonyl group's availability for interaction with a nucleophile, thus enhancing reactivity. nih.gov DFT has also been used to calculate the rotational energy barriers of complex molecular scaffolds, providing insight into their conformational stability. acs.org For this compound, DFT calculations would be crucial for mapping the molecular electrostatic potential (MEP) to identify sites susceptible to electrophilic and nucleophilic attack, and for analyzing the frontier molecular orbitals to predict its chemical behavior.

Theoretical Analysis of Reaction Mechanisms and Pathways

Theoretical analysis is essential for elucidating complex reaction mechanisms that are difficult to probe experimentally. For a molecule like this compound, several reaction pathways can be envisioned and studied computationally.

One potential reaction is the thermal decomposition of the ethyl ester group. Computational studies on the gas-phase elimination of ethyl acetate show that it proceeds via a concerted, six-membered cyclic transition state, yielding ethylene (B1197577) and acetic acid. academicjournals.org The mechanism is described as concerted but non-synchronous. academicjournals.org Similarly, theoretical studies on the decomposition of ethyl 3-phenyl glycidate, another ethyl ester, were conducted using DFT and MP2 methods, also identifying a six-membered cyclic transition state for the elimination of the ethyl group as ethylene. nih.gov

Another area of interest is the reactivity involving the phenyl ring and the bromomethyl group. High-level theoretical studies, such as those on the phenyl + propargyl radical recombination, have been used to map out complex potential energy surfaces involving multiple isomerization and dissociation pathways. rsc.org Such studies utilize advanced methods like CCSD(T)-F12 and RRKM-Master Equation calculations to determine temperature and pressure-dependent rate constants for various product channels. rsc.org A similar theoretical approach could be applied to model the reactions of this compound, particularly the nucleophilic substitution at the reactive benzylic carbon of the bromomethyl group, which is a key step in its use as a synthetic intermediate.

Molecular Docking and Ligand-Target Interactions in Drug Discovery

This compound is primarily a reactive intermediate used in the synthesis of more complex molecules with potential biological activity. While the compound itself is not typically the subject of molecular docking, its derivatives are frequently studied to understand their interactions with biological targets, such as enzymes and receptors.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (target, usually a protein) to form a stable complex. ekb.eg For instance, novel heterocyclic compounds derived from structures related to phenylacetic acid have been synthesized and evaluated via molecular docking to predict their binding affinity and mode of interaction with enzymes, guiding the development of new potential therapeutic agents. nih.govmdpi.com

Advanced computational methods can provide deep insights into the nature of ligand-target interactions. For example, in a study of a catalyst-substrate complex, DFT calculations combined with noncovalent interaction (NCI) analysis and the atom-in-molecules (AIM) method were used to identify and quantify the crucial hydrogen-bonding interactions responsible for molecular recognition. acs.org The analysis of the electrostatic potential (ESP) surface further helps to visualize and understand the complementary electrostatic interactions between the ligand and the target's binding pocket. acs.org These methods are critical in modern drug discovery for rationalizing experimental findings and designing molecules with improved binding affinity and selectivity. researchgate.net

| Interaction Complex | Method | Calculated Interaction Energy (kcal/mol) |

|---|---|---|

| P+···(S)-20– (Favored) | AIM | -15.9 |

| P+···(R)-20– (Disfavored) | AIM | -14.1 |

Solvent Effects on Molecular Conformation and Reactivity

The solvent environment can profoundly influence the conformation of a molecule and the pathway of a chemical reaction. frontiersin.org Computational models can account for these effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation.

| Reaction Path | Gas Phase Barrier | Implicit Solvent Barrier | Explicit Solvent Barrier (Benzene) |

|---|---|---|---|

| Four-Membered Ring (4MR) | Similar to 5MR | Similar to 5MR | Lower Barrier |

| Five-Membered Ring (5MR) | Similar to 4MR | Similar to 4MR | 25.73 kJ/mol larger than 4MR |

Analytical and Spectroscopic Characterization Methodologies

Mass Spectrometry (MS and HRMS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure. The nominal molecular weight of Ethyl 2-(3-(bromomethyl)phenyl)acetate is 257.12 g/mol . bldpharm.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 257. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), a characteristic [M+2]⁺ peak at m/z 259 of nearly equal intensity would be expected, which is a definitive indicator of a monobrominated compound. docbrown.info

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental formula (C₁₁H₁₃BrO₂) with high accuracy.

Key fragmentation pathways would likely involve:

Loss of the bromine radical: A prominent peak at m/z 177, corresponding to the [M-Br]⁺ fragment.

Benzylic cleavage: The most stable fragment is often the benzyl (B1604629) cation. Cleavage of the bromine atom would result in the [C₁₁H₁₃O₂]⁺ ion at m/z 177.

Cleavage of the ester group: Loss of the ethoxy radical (-•OCH₂CH₃) would lead to an acylium ion at m/z 212/214. Loss of ethyl acetate (B1210297) would lead to a fragment at m/z 169/171.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be dominated by absorptions characteristic of an ester and an aromatic bromide. Based on the "Rule of Three" for esters, three strong bands are expected. spectroscopyonline.com

| Wavenumber (cm⁻¹) | Intensity | Vibration |

|---|---|---|

| ~3030 | Medium | Aromatic C-H stretch |

| 2980-2850 | Medium | Aliphatic C-H stretch |

| 1750-1735 | Strong | Ester C=O stretch |

| 1700-1500 | Medium | Aromatic C=C bending |

| ~1240 | Strong | Asymmetric C-C-O stretch (ester) |

| ~1100-1030 | Strong | Asymmetric O-C-C stretch (ester) |

| 860-680 | Strong | Aromatic C-H bending (meta-disubstitution) |

| <700 | Medium-Strong | C-Br stretch |

Note: These are predicted absorption ranges based on standard IR correlation tables. ucla.eduspectroscopyonline.comwpmucdn.com

Chromatographic Techniques (HPLC, GC)

Chromatographic methods are essential for separating this compound from starting materials and byproducts, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for purity analysis. For compounds like this compound and its isomers, a reverse-phase (RP) method is typically effective. sielc.com A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic acid or phosphoric acid to ensure sharp peak shapes. sielc.com For preparative separations, this method can be scaled up. sielc.com

Gas Chromatography (GC)

GC is another powerful technique for verifying the purity of volatile compounds like this compound. The analysis is typically performed on a capillary column (e.g., with a 5% phenyl polysiloxane stationary phase) coupled with a Flame Ionization Detector (FID). sim2.be The method involves injecting a dilute solution of the compound into the heated injection port, where it is vaporized and carried by an inert gas (e.g., helium) through the column for separation. GC is also frequently coupled with mass spectrometry (GC-MS) for definitive identification of the compound and any impurities.

Single-Crystal X-ray Diffraction (when relevant to reactivity/biological interaction studies)

As of the latest literature review, a single-crystal X-ray diffraction structure for this compound has not been reported. However, such an analysis would be highly relevant for understanding its reactivity in the solid state.

A crystal structure would provide precise data on bond lengths, bond angles, and the torsional angle between the phenyl ring and the ethyl acetate side chain. It would also reveal the intermolecular packing and any non-covalent interactions, such as hydrogen bonds or halogen bonds, within the crystal lattice. This information is critical for rationalizing the compound's physical properties and reactivity, particularly the accessibility of the highly reactive benzylic bromine for nucleophilic substitution reactions. Studies on structurally related molecules have shown that effects like rotational disorder of the bromomethyl group can be identified, which has direct implications for its reactivity.

Patent Literature and Commercial Development

Patent Landscape Analysis of Ethyl 2-(3-(bromomethyl)phenyl)acetate and its Derivatives

The patent landscape for this compound and its related structures is primarily centered on their synthesis and application as key building blocks in the creation of more complex molecules. While patents specifically naming this compound are not abundant, the broader patent literature for related bromo-phenylacetate derivatives highlights the industrial importance of this class of compounds.

Patents in this area often focus on novel and efficient synthesis methods. For example, methods for synthesizing bromoethyl acetate (B1210297) involve the bromination of acetic acid followed by esterification, a process that is widely applicable to similar structures. google.com Chinese patent CN101891615A describes a method for synthesizing bromoethyl acetate by reacting bromine and acetic acid using red phosphorus as a catalyst to form bromoacetic acid, which is then esterified with ethanol (B145695). google.com Another patent, CN117105769B, details a preparation method for ethyl 2-bromopropionate that aims to reduce byproducts and improve safety and yield. google.com These patents underscore a continuous drive for process optimization, cost reduction, and increased purity in the production of bromo-ester compounds.

Furthermore, patents exist for the synthesis of the parent ester, ethyl phenylacetate (B1230308), from precursors like benzyl (B1604629) chloride, indicating the foundational nature of this scaffold in chemical manufacturing. google.com The value of these compounds is often tied to their utility as intermediates for high-value products in the pharmaceutical and agrochemical sectors. The presence of the bromomethyl group, in particular, provides a reactive site for further chemical modification. smolecule.com

Table 1: Representative Patents in the Field of Bromo-Alkyl Esters

| Patent Number | Title | Key Innovation | Application Focus |

|---|---|---|---|

| CN101891615A | Method for synthesizing bromoethyl acetate | Describes a synthesis route using red phosphorus catalysis for bromination followed by esterification. google.com | Intermediate for agrochemicals, herbicides, and sterilants. google.com |

| CN117105769B | Preparation method of ethyl 2-bromopropionate | Focuses on improving reaction safety, reducing byproducts, and simplifying purification. google.com | General organic synthesis raw material. google.com |

| CN101973880A | Synthetic method of methyl (ethyl) phenyl acetate | Utilizes benzyl chloride as a starting material, reacting with a Grignard reagent and methyl carbonate. google.com | Synthesis of food flavorings. google.com |

Industrial Synthesis and Manufacturing Processes

The industrial production of this compound is primarily achieved through two main synthetic pathways: the direct bromination of the corresponding phenylacetate and the esterification of the corresponding brominated acid.

The most prevalent method involves the radical bromination of ethyl 2-phenylacetate. smolecule.com This reaction selectively targets the benzylic position (the carbon atom adjacent to the phenyl ring) due to the stability of the resulting benzylic radical intermediate. The process typically employs N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as azobisisobutyronitrile (AIBN). smolecule.com The reaction is generally carried out in an inert organic solvent like carbon tetrachloride or dichloromethane (B109758) under reflux conditions. For industrial-scale production, continuous flow bromination techniques are being explored to enhance safety and scalability.

An alternative route is the esterification of 3-(bromomethyl)phenylacetic acid with ethanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and driven to completion by removing the water formed during the reaction. This method can achieve high yields, often exceeding 94%.

Table 2: Summary of Industrial Synthesis Methods for this compound

| Method | Reagents and Catalysts | Mechanism | Advantages | Limitations |

|---|---|---|---|---|

| Direct Bromination | Ethyl 2-phenylacetate, N-Bromosuccinimide (NBS) or Bromine (Br2), Azobisisobutyronitrile (AIBN) | Free radical substitution at the benzylic position. | High regioselectivity for the benzylic position. | Requires careful control of radical reactions to avoid side products. |

| Esterification | 3-(Bromomethyl)phenylacetic acid, Ethanol, Sulfuric acid (catalyst) | Acid-catalyzed esterification. | High yields can be achieved. | Requires the synthesis of the brominated carboxylic acid precursor. |

Role in Agrochemical and Pharmaceutical Intermediate Production

This compound is a valuable intermediate in the synthesis of active ingredients for the agrochemical and pharmaceutical industries. smolecule.com Its utility stems from the presence of two key functional groups: the reactive bromomethyl group and the ester moiety.

The bromomethyl group (-CH₂Br) is an excellent electrophilic site, making it highly susceptible to nucleophilic substitution reactions (Sₙ2). This allows for the facile introduction of a wide range of functional groups by reacting it with various nucleophiles. This versatility is crucial for building the complex molecular architectures often required for biologically active compounds. For instance, it can be used to connect the phenylacetate core to other molecular fragments, a common strategy in drug discovery and pesticide development.

The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be further modified, or it can participate in other transformations. The combination of these functional groups makes this compound a key building block for creating libraries of compounds for screening purposes in the search for new drugs and agrochemicals. Indole (B1671886) derivatives, which can be synthesized from intermediates like this, have shown a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. smolecule.com

Table 3: Positional Isomers and Their Applications

| Compound Name | Position of Bromomethyl Group | Noted Applications/Reactivity |

|---|---|---|

| Ethyl 2-(2-(bromomethyl)phenoxy)acetate | Ortho | Studied for its electrochemical reduction properties. |

| Ethyl 2-(4-(bromomethyl)phenyl)acetate | Para | Used in targeted drug delivery systems due to enhanced stability and regioselectivity. |

Future Directions and Emerging Research Avenues

Design of Novel Chemical Entities Based on the Phenylacetate (B1230308) Core

The phenylacetate scaffold of Ethyl 2-(3-(bromomethyl)phenyl)acetate serves as a foundation for the design of new molecules with diverse applications. The reactivity of the bromomethyl group allows for straightforward modification through nucleophilic substitution, enabling the introduction of a wide array of functional groups. This adaptability is crucial for developing new pharmaceuticals, agrochemicals, and materials.

Research has demonstrated the use of this compound as a key intermediate in synthesizing more complex structures. For example, it is a precursor in the creation of isoquinolinediones and various ligands for biological targets. The strategic placement of the bromomethyl group at the meta position also influences the reactivity and biological interactions of its derivatives. By modifying this core structure, researchers can systematically explore structure-activity relationships to optimize compounds for specific functions.

Table 1: Examples of Novel Chemical Entities Derived from Phenylacetate Structures

| Derivative Class | Synthetic Approach | Potential Application | Reference |

|---|---|---|---|

| Phenyl-substituted Naphthoic Acids | Reaction of brominated phenyl compounds with naphthoic acid derivatives. mdpi.com | Strigolactone receptor inhibitors. mdpi.com | mdpi.com |

| Quinazolin-4-one Hybrids | Reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate, a related alpha-halo ester. nih.gov | Anticancer, anticonvulsant, and antimicrobial agents. nih.gov | nih.gov |

| Indole (B1671886) Derivatives | The bromomethyl group can be used to alkylate indole scaffolds. smolecule.com | Antiviral, anti-inflammatory, and anticancer activities. smolecule.com | smolecule.com |

| Fluorinated Benzyl (B1604629) Bromides | Photoinduced atom transfer radical addition (ATRA) to styrenes can generate functionalized benzyl bromides. nih.gov | Building blocks for pharmaceuticals and biologically active molecules. nih.gov | nih.gov |

Exploration of Undiscovered Reactivity Profiles

While the benzylic bromide of this compound is well-known for its participation in nucleophilic substitution and free-radical bromination reactions, there remains significant potential to uncover novel reactivity. masterorganicchemistry.comkhanacademy.org The interplay between the bromomethyl group and the ethyl acetate (B1210297) substituent could lead to unique intramolecular reactions or unexpected reaction pathways under specific conditions.

Recent research into the reactivity of benzyl halides has revealed "nonclassical" reaction pathways, such as the formal insertion of diazo compounds into the C(sp²)-C(sp³) bond of electron-rich benzyl bromides. nih.gov This type of homologation reaction proceeds through the formation of a phenonium ion intermediate. nih.gov Exploring whether this compound can undergo similar transformations could open up new avenues for creating complex molecular skeletons.

Table 2: Known and Potential Reactivity Profiles

| Reactivity Type | Description | Status | Reference |

|---|---|---|---|

| Nucleophilic Substitution | The benzylic bromine is readily displaced by nucleophiles. | Well-Established | |

| Free-Radical Bromination | The benzylic position is susceptible to radical bromination, often using N-bromosuccinimide (NBS). masterorganicchemistry.com | Well-Established | masterorganicchemistry.com |

| Oxidation of Side-Chain | The benzylic carbon can be oxidized to a carboxylic acid if a benzylic hydrogen is present. libretexts.org | Established | libretexts.org |

| Diazo Compound Insertion | A formal C-C bond insertion into the C(sp²)-C(sp³) bond of benzyl bromides has been demonstrated. nih.gov | Emerging | nih.gov |

| Electrochemical Reduction | Structurally similar compounds undergo electrochemical reduction at carbon cathodes. smolecule.com | Potential | smolecule.com |

Advanced Biological Screening and Therapeutic Potential

The phenylacetate core is present in various compounds with known biological activity, suggesting that derivatives of this compound could hold significant therapeutic potential. For instance, derivatives have shown cytotoxicity against various cancer cell lines in in-vitro assays.

Phenylacetic acid itself is used in combination therapy to treat hyperammonemia. drugbank.com Furthermore, sodium phenylacetate has been found to inhibit the synthesis of inflammatory cytokines in microglia, indicating potential applications in treating neurodegenerative diseases. wikipedia.org The structural similarity of this compound to these active compounds makes it a prime candidate for derivatization and subsequent biological screening. One area of interest is the development of aromatase inhibitors for treating estrogen-sensitive breast cancer, as some phenylacetate derivatives have shown promise in this area. mdpi.com

Table 3: Biological Targets and Therapeutic Potential of Related Phenylacetate Compounds

| Therapeutic Area | Biological Target/Mechanism | Example Compound Class | Reference |

|---|---|---|---|

| Oncology | Aromatase inhibition, antagonizing estrogen signaling. mdpi.com | Halogenated Phenylacetates | mdpi.com |

| Neurodegenerative Disease | Inhibition of cytokine synthesis (TNF-α, IL-1β, IL-6) in microglia. wikipedia.org | Sodium Phenylacetate | wikipedia.org |

| Infectious Disease | Broad-spectrum antimicrobial activity. nih.gov | Quinazolin-4-one hybrids | nih.gov |

| Inflammatory Disorders | Inhibition of inflammatory pathways. smolecule.com | Indole derivatives | smolecule.com |

Interdisciplinary Research Integrating Synthesis, Biology, and Computation

The future of research on this compound and its derivatives will likely involve a highly integrated approach, combining synthetic chemistry, biological evaluation, and computational modeling. This interdisciplinary strategy allows for a more efficient and insightful drug discovery and material design process.

Computational chemistry can be employed to predict the reactivity and properties of new derivatives before they are synthesized, saving time and resources. chemscene.commdpi.com For example, computational analysis has been crucial in understanding the reaction mechanisms of benzyl bromides, such as identifying the rate-determining steps and key intermediates in homologation reactions. nih.gov Once promising candidates are identified and synthesized, their biological activity can be tested through advanced screening methods. The results from these biological assays can then feed back into the computational models to refine the design of the next generation of compounds. This iterative cycle of design, synthesis, and testing is a hallmark of modern medicinal chemistry. mdpi.com

Table 4: Integrated Research Approaches

| Discipline | Role in Research | Example Application | Reference |

|---|---|---|---|

| Synthetic Chemistry | Creation of novel molecules and derivatives. | Synthesizing a library of phenylacetate derivatives for screening. | |

| Biology/Pharmacology | Evaluation of biological activity and therapeutic potential. | Screening derivatives against cancer cell lines or for enzyme inhibition. mdpi.com | mdpi.com |

| Computational Chemistry | Prediction of properties, reaction mechanisms, and molecular interactions. | Using computational analysis to understand reaction coordinates and predict reactivity. nih.govmdpi.com | nih.govmdpi.com |

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 2-(3-(bromomethyl)phenyl)acetate, and how can reaction conditions be optimized?

this compound is typically synthesized via esterification of 3-(bromomethyl)phenylacetic acid with ethanol. A common method involves refluxing the acid with ethanol and a catalytic amount of sulfuric acid (H₂SO₄) for 3–20 hours, achieving yields >94% . Thionyl chloride (SOCl₂) can also be used as an activating agent, enabling milder conditions (0–80°C, 2–3 hours) . Key optimization parameters include stoichiometric ratios (e.g., 2:1 SOCl₂:acid), solvent selection (ethanol, methanol), and post-reaction purification via column chromatography (hexane/ethyl acetate gradients) .

Q. How can the purity and identity of this compound be verified experimentally?

- Chromatography : Thin-layer chromatography (TLC) with hexane/ethyl acetate (3:1) is used to monitor reaction progress .

- Spectroscopy : ¹H NMR (CDCl₃) shows characteristic peaks: δ 3.60 (s, 2H, CH₂COO), 4.31 (s, 2H, CH₂Br), and aromatic protons at δ 7.13–7.46 .

- Purity analysis : Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with ≥95% purity thresholds are standard .

Q. What are the recommended storage conditions to ensure compound stability?

The compound should be stored at –20°C in airtight, light-resistant containers to prevent degradation. Stability studies indicate a shelf life of ≥2 years under these conditions .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in crystallographic data for derivatives of this compound?

Discrepancies in crystal structures (e.g., hydrogen bonding patterns) can be addressed using SHELX software for refinement. SHELXL is particularly effective for high-resolution data, enabling graph-set analysis (e.g., Etter’s formalism) to classify hydrogen-bonded networks . For twinned crystals, SHELXE provides robust phasing pipelines .

Q. How does bromine substitution at the 3-position influence reactivity in cross-coupling reactions?

The bromomethyl group enables Suzuki-Miyaura or Ullmann couplings. For example, palladium-catalyzed coupling with arylboronic acids proceeds at 80–100°C in THF/H₂O, yielding biaryl derivatives. Kinetic studies show enhanced reactivity compared to chloro analogs (k = 1.5–2× faster) due to Br’s superior leaving-group ability .

Q. What mechanistic insights explain byproduct formation during esterification, and how can they be mitigated?

Common byproducts include diethyl ether (from ethanol dehydration) and bromoacetic acid (from ester hydrolysis). These arise under excessive H₂SO₄ or prolonged reflux. Mitigation strategies:

Q. How can computational modeling predict intermolecular interactions in supramolecular assemblies involving this compound?

Density functional theory (DFT) at the B3LYP/6-31G* level predicts CH···O and π-stacking interactions. Molecular dynamics simulations (e.g., GROMACS) reveal preferential packing motifs, validated by X-ray diffraction data .

Methodological Guidance

Designing a kinetic study to compare ester hydrolysis rates under acidic vs. basic conditions:

- Procedure : Dissolve the compound in buffered solutions (pH 2 vs. pH 12) at 25°C.

- Monitoring : Use HPLC to quantify residual ester at intervals (0, 1, 3, 6 hours).

- Analysis : Fit data to first-order kinetics (ln[C] vs. time). Acidic hydrolysis typically exhibits k = 0.02–0.05 h⁻¹, while basic conditions accelerate degradation (k = 0.1–0.3 h⁻¹) .

Troubleshooting low yields in benzimidazole-functionalized derivatives:

- Issue : Poor nucleophilic displacement of Br.

- Solutions :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.